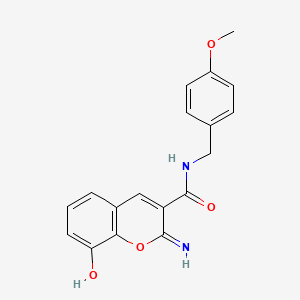![molecular formula C19H25Cl2N3S B4845762 3-(2-cyclohexylethyl)-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4845762.png)
3-(2-cyclohexylethyl)-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole
説明
3-(2-cyclohexylethyl)-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole, also known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It is a highly selective inhibitor of the protein kinase CHK1, which plays a critical role in the DNA damage response pathway. We will also explore possible future directions for research on this promising compound.
作用機序
CHK1 is a protein kinase that is activated in response to DNA damage. It plays a critical role in the DNA damage response pathway, which is responsible for repairing damaged DNA and preventing the accumulation of mutations that can lead to cancer. 3-(2-cyclohexylethyl)-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole selectively inhibits CHK1, disrupting the DNA damage response pathway and inducing apoptosis in cancer cells. This makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
3-(2-cyclohexylethyl)-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole has been shown to induce apoptosis in cancer cells by disrupting the DNA damage response pathway. It has also been shown to inhibit the proliferation of cancer cells and increase the sensitivity of cancer cells to DNA-damaging agents. In addition, it has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One advantage of using 3-(2-cyclohexylethyl)-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole in lab experiments is its high selectivity for CHK1. This makes it a valuable tool for studying the role of CHK1 in the DNA damage response pathway. However, one limitation of using 3-(2-cyclohexylethyl)-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several possible future directions for research on 3-(2-cyclohexylethyl)-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole. One area of interest is the development of combination therapies that use 3-(2-cyclohexylethyl)-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole in combination with other DNA-damaging agents to increase the effectiveness of cancer treatment. Another area of interest is the development of new inhibitors that target other proteins in the DNA damage response pathway, which could potentially be used in combination with 3-(2-cyclohexylethyl)-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole to further enhance its effectiveness. Finally, there is a need for further research to optimize the synthesis method for 3-(2-cyclohexylethyl)-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole, making it more efficient and cost-effective for use in scientific research.
科学的研究の応用
3-(2-cyclohexylethyl)-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole has been extensively studied for its potential use in cancer treatment. It has been shown to selectively inhibit CHK1, a protein kinase that plays a critical role in the DNA damage response pathway. By inhibiting CHK1, 3-(2-cyclohexylethyl)-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole disrupts the cell cycle and induces apoptosis in cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
3-(2-cyclohexylethyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25Cl2N3S/c1-2-24-18(11-9-14-6-4-3-5-7-14)22-23-19(24)25-13-15-8-10-16(20)17(21)12-15/h8,10,12,14H,2-7,9,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREPKDZATQKIPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)CCC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-cyclohexylethyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B4845694.png)


![N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B4845710.png)
![N~2~-[(dimethylamino)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B4845717.png)
![ethyl 4-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)benzoate](/img/structure/B4845727.png)
![4-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4845741.png)
![6-{[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4845744.png)
![6-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4845745.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4845753.png)


![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{2-[(2-nitrobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4845774.png)
![[1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4845778.png)